1,1-Dichlorocyclopropane

Physical Organic Chemistry Kinetics Thermal Stability

1,1-Dichlorocyclopropane (CAS 2088-35-9), also known as gem-dichlorocyclopropane, is a three-membered carbocyclic compound characterized by two chlorine atoms located on the same ring carbon. This geminal substitution pattern results in an achiral molecular geometry with a plane of symmetry.

Molecular Formula C3H4Cl2
Molecular Weight 110.97 g/mol
CAS No. 2088-35-9
Cat. No. B3049490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichlorocyclopropane
CAS2088-35-9
Molecular FormulaC3H4Cl2
Molecular Weight110.97 g/mol
Structural Identifiers
SMILESC1CC1(Cl)Cl
InChIInChI=1S/C3H4Cl2/c4-3(5)1-2-3/h1-2H2
InChIKeyMZJYQXPULRLGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichlorocyclopropane (CAS 2088-35-9): Key Properties and Procurement Relevance


1,1-Dichlorocyclopropane (CAS 2088-35-9), also known as gem-dichlorocyclopropane, is a three-membered carbocyclic compound characterized by two chlorine atoms located on the same ring carbon [1]. This geminal substitution pattern results in an achiral molecular geometry with a plane of symmetry [2]. The compound is a volatile liquid at ambient temperature, with an experimentally determined boiling point of 348.7 K (approximately 75.5 °C) and a density around 1.3-1.34 g/cm³ [1][3]. Its applications span organic synthesis, where it serves as an intermediate for pharmaceuticals and agrochemicals, as well as fundamental mechanistic studies in physical organic chemistry [4].

Procurement Risks in 1,1-Dichlorocyclopropane: Why Analogs Are Not Interchangeable


While 1,1-dichlorocyclopropane belongs to a broader class of gem-dihalocyclopropanes, the specific halogen identity and substitution pattern critically dictate its physicochemical behavior and reactivity profile. For example, the inherent lower reactivity of the C–Cl bond compared to the C–Br bond in the dibromo analog directly influences the conditions and yields of subsequent synthetic transformations, as shown in Section 3 [1]. Furthermore, its achiral nature, arising from the geminal dichloro substitution, distinguishes it from chiral regioisomers like 1,2-dichlorocyclopropane, which can have significant implications for stereochemical outcomes in asymmetric synthesis [2]. Simply substituting a generic 'dichlorocyclopropane' without specifying the 1,1- isomer, or assuming analogous reactivity with other dihalocyclopropanes, can lead to failed experiments, compromised stereochemical purity, and unexpected kinetic or thermodynamic outcomes. The quantitative evidence below delineates these exact, verifiable differences.

Quantitative Differential Evidence for 1,1-Dichlorocyclopropane (CAS 2088-35-9) Against Key Comparators


Thermal Isomerization Rate: 1,1-Dichlorocyclopropane vs. Unsubstituted Cyclopropane

The gas-phase unimolecular thermal isomerization of 1,1-dichlorocyclopropane to 2,3-dichloropropene follows first-order kinetics, with the rate constants fitting the Arrhenius equation log₁₀k(sec⁻¹) = (15.13 ± 0.10) – (57,810 ± 300)/4.576T [1]. This translates to a half-life of approximately 4.5 hours at 400 °C. In contrast, the isomerization of the parent hydrocarbon, cyclopropane, to propene has a significantly higher activation energy of approximately 65 kcal/mol and a much longer half-life under comparable conditions, requiring temperatures above 450 °C for appreciable conversion [2].

Physical Organic Chemistry Kinetics Thermal Stability

Hydrodehalogenation Reactivity: 1,1-Dichlorocyclopropane vs. 1,1-Dibromocyclopropane

In iron-catalyzed hydrodehalogenation using t-BuMgCl as a reductant, a clear reactivity hierarchy is observed between dihalocyclopropanes [1]. The monodebromination of 1,1-dibromocyclopropane proceeds efficiently under mild conditions. In contrast, achieving monodechlorination of 1,1-dichlorocyclopropane to the corresponding monochlorocyclopropane requires 'slightly higher temperatures and catalyst loadings' [1]. This is consistent with the stronger C–Cl bond relative to the C–Br bond, which demands more forcing conditions for activation.

Organometallic Chemistry Catalysis Synthetic Methodology

Stereochemical Identity: 1,1-Dichlorocyclopropane vs. 1,2-Dichlorocyclopropane Isomers

The geminal substitution pattern of 1,1-dichlorocyclopropane renders the molecule achiral due to a plane of symmetry bisecting the molecule [1]. This stands in direct contrast to its regioisomers: both cis- and trans-1,2-dichlorocyclopropane are chiral molecules, existing as pairs of enantiomers [1]. This fundamental difference in stereochemistry is analytically verifiable by NMR: the achiral 1,1-isomer exhibits two sets of proton signals, while the chiral 1,2-isomers display more complex splitting patterns due to non-equivalent protons and diastereotopic relationships [1].

Stereochemistry Analytical Chemistry NMR Spectroscopy

Physicochemical Property Comparison: LogP of 1,1-Dichlorocyclopropane vs. Cyclopropyl Chloride

The introduction of a second chlorine atom on the cyclopropane ring substantially alters the compound's lipophilicity. The computed octanol-water partition coefficient (XLogP3-AA) for 1,1-dichlorocyclopropane is 1.9 [1]. In comparison, the monosubstituted analog, cyclopropyl chloride, has a significantly lower computed LogP of 0.9 [2]. This increase in LogP by one unit corresponds to a ten-fold increase in the compound's predicted partitioning into organic phases.

Physicochemical Properties Lipophilicity ADME

Validated Application Scenarios for 1,1-Dichlorocyclopropane (CAS 2088-35-9) Based on Differential Evidence


Synthesis of Dichloropropene Derivatives via Controlled Thermal Isomerization

Given its well-defined and relatively low activation energy (57.8 kcal/mol) for thermal isomerization to 2,3-dichloropropene [1], 1,1-dichlorocyclopropane is the preferred precursor for generating this specific dichloropropene isomer under mild thermal conditions. This application is particularly relevant when the higher stability of cyclopropane itself would preclude such a transformation without more extreme, and potentially destructive, temperatures [1].

Production of Monochlorocyclopropane Building Blocks via Selective Reduction

Although requiring slightly more forcing conditions than its dibromo counterpart, 1,1-dichlorocyclopropane serves as a viable substrate for iron-catalyzed monodechlorination to yield valuable monochlorocyclopropane intermediates [2]. This is a key transformation in the synthesis of cyclopropene derivatives. The choice of the dichloro over the dibromo starting material may be driven by the desired halogen in the final monohalide product or by the cost and availability of the starting dihalide [2].

Achiral Building Block for Racemic or Non-Stereoselective Syntheses

The achiral nature of 1,1-dichlorocyclopropane [3] makes it an ideal cyclopropane source when a stereocenter is either not desired or will be established at a later, controlled stage in the synthesis. In contrast to the chiral 1,2-dichlorocyclopropane isomers, its use avoids the introduction of stereochemical complexity that could lead to diastereomeric mixtures and necessitate costly chiral separations or asymmetric protocols [3].

Modulation of Lipophilicity in Medicinal Chemistry Campaigns

The significantly higher LogP of 1,1-dichlorocyclopropane (1.9) compared to monosubstituted cyclopropyl chloride (0.9) [4] provides medicinal chemists with a quantitative tool for tuning the lipophilic character of drug candidates. When a cyclopropane ring is being incorporated as a conformational constraint or metabolic soft spot, the 1,1-dichloro variant offers a predictable, ten-fold increase in organic-phase partitioning over the monochloro analog, which can be strategically employed to improve membrane permeability or target engagement [4].

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